molecular formula C7H13O6P B14320530 4-(Phosphonooxy)butyl prop-2-enoate CAS No. 110507-31-8

4-(Phosphonooxy)butyl prop-2-enoate

Cat. No.: B14320530
CAS No.: 110507-31-8
M. Wt: 224.15 g/mol
InChI Key: ZVVXONRZVSRAKL-UHFFFAOYSA-N
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Description

4-(Phosphonooxy)butyl prop-2-enoate is an organic compound with the molecular formula C₇H₁₃O₆P It is a derivative of acrylic acid, featuring a phosphonooxy group attached to a butyl chain, which is further connected to a prop-2-enoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phosphonooxy)butyl prop-2-enoate typically involves the esterification of acrylic acid with 4-(phosphonooxy)butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Phosphonooxy)butyl prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(Phosphonooxy)butyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The phosphonooxy group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s reactivity and binding affinity. These interactions are crucial for its role in polymerization reactions and its potential biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Phosphonooxy)butyl prop-2-enoate is unique due to the presence of the phosphonooxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to participate in specific reactions and interactions, making it valuable for specialized applications in various fields .

Properties

CAS No.

110507-31-8

Molecular Formula

C7H13O6P

Molecular Weight

224.15 g/mol

IUPAC Name

4-phosphonooxybutyl prop-2-enoate

InChI

InChI=1S/C7H13O6P/c1-2-7(8)12-5-3-4-6-13-14(9,10)11/h2H,1,3-6H2,(H2,9,10,11)

InChI Key

ZVVXONRZVSRAKL-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCCOP(=O)(O)O

Origin of Product

United States

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